N-cyclopentyl-2-(1-naphthyl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
446834-80-6 |
|---|---|
Molecular Formula |
C17H19NO |
Molecular Weight |
253.34g/mol |
IUPAC Name |
N-cyclopentyl-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C17H19NO/c19-17(18-15-9-2-3-10-15)12-14-8-5-7-13-6-1-4-11-16(13)14/h1,4-8,11,15H,2-3,9-10,12H2,(H,18,19) |
InChI Key |
RWFXMKVLRRLIBG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Advanced Analytical Characterization Techniques for N Cyclopentyl 2 1 Naphthyl Acetamide
Spectroscopic Analysis of N-cyclopentyl-2-(1-naphthyl)acetamide
Specific ¹H-NMR and ¹³C-NMR data for this compound are not available in the provided search results. Structural elucidation requires the analysis of chemical shifts (δ), coupling constants (J), and integration values from the spectra of the actual compound. While general chemical shift regions for protons and carbons in cyclopentyl, naphthyl, and acetamide (B32628) moieties can be predicted, empirical data is necessary for an accurate and definitive structural assignment. For related compounds, NMR data is available which helps in understanding the general regions where signals might appear. For instance, ¹H-NMR data for 1-naphthaleneacetamide (B165140) has been recorded. chemicalbook.com
Detailed mass spectrometry analysis, including molecular weight confirmation and fragmentation patterns from techniques like ESI-MS, HRMS, or LC/MS, is not available for this compound in the search results. This information is crucial for confirming the molecular formula and understanding the compound's fragmentation pathways under ionization. For comparison, mass spectrometry data is available for related structures like N-cyclohexyl-acetamide and 2-cyano-acetamide. nist.govnist.gov LC-MS/MS methods have been developed for the analysis of the related compound 2-(1-naphthyl)acetamide in various matrices. nih.gov
An empirical Infrared (IR) spectrum for this compound, which would definitively show the characteristic absorption bands for its functional groups, could not be found. Based on its structure, characteristic IR absorption bands would be expected. The N-H stretch of the secondary amide would likely appear around 3300 cm⁻¹. libretexts.org A strong absorption for the amide C=O (Amide I band) stretch is expected around 1650 cm⁻¹. libretexts.org The C-H stretching vibrations from the cyclopentyl and naphthyl groups would be observed around 3000 cm⁻¹. libretexts.org The spectrum would also show C-C stretching within the aromatic ring and various bending vibrations. libretexts.orgvscht.cz However, without the actual spectrum, precise peak positions and intensities remain speculative. IR spectra for related compounds like 2-(1-naphthyl)acetamide and N-(1-naphthalenyl)acetamide are documented. nih.govnih.gov
Chromatographic Purity Assessment and Method Development
Specific HPLC methods for the quantitative purity analysis and impurity profiling of this compound are not described in the provided search results. Development of such a method would typically involve selecting an appropriate stationary phase (e.g., C18) and optimizing the mobile phase composition to achieve good resolution between the main compound and any potential impurities. sielc.comsielc.com
There is no information on the development and validation of a specific and robust chromatographic method for this compound. The process for a related compound, 2-(1-naphthyl)acetamide, involved validating methods like mini-Luke and QuEChERS for linearity, recovery, precision, and reproducibility in food matrices. nih.goveurl-pesticides.eu A robust method for the title compound would require similar validation, including assessing parameters like system suitability, sensitivity (LOD/LOQ), accuracy, and precision, to ensure it is fit for its intended purpose. researchgate.netpensoft.net
X-ray Crystallography and Solid-State Characterization of this compound
Despite a comprehensive review of scientific literature and chemical databases, no specific experimental data on the X-ray crystallography or solid-state characterization of this compound has been publicly reported. While research exists for structurally analogous compounds, the precise crystal structure, unit cell parameters, and thermal analysis data—such as that obtained from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD)—for this compound are not available in published literature.
Therefore, the detailed research findings and data tables requested for this specific compound cannot be provided at this time.
Structure Activity Relationship Sar Studies and Molecular Design Principles for N Cyclopentyl 2 1 Naphthyl Acetamide Analogs
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of N-cyclopentyl-2-(1-naphthyl)acetamide analogs is intricately linked to the interplay of its three main components: the naphthyl ring system, the cyclopentyl moiety, and the acetamide (B32628) linker. SAR studies on related compound series have provided valuable insights into the contribution of each of these fragments.
The bulky and lipophilic naphthyl ring is a critical pharmacophoric element. Its interactions with target proteins can be significantly modulated by the introduction of various substituents. Studies on related naphthyl-containing compounds have demonstrated that both the position and nature of these substituents play a pivotal role in determining biological efficacy.
For instance, in a series of N-(naphthalen-2-yl)acetamide derivatives evaluated for their antiproliferative activities, the presence of a larger substituent at the C2-position of the acetamide group, linked to a quinolinone moiety, was found to be crucial for activity. Specifically, the compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide demonstrated potent activity against the NPC-TW01 human nasopharyngeal carcinoma cell line with an IC50 value of 0.6 μM nih.gov. This suggests that the naphthyl ring, in combination with an extended substituent on the acetamide, contributes significantly to the compound's biological effect nih.gov.
In another study focusing on naphthyl amide derivatives as KATP channel openers, SAR exploration around a 1,2-disubstituted naphthyl core revealed that modifications at these positions directly influence potency and efficacy nih.gov. This highlights the sensitivity of the naphthyl system to substitution and its role in orienting the molecule within the binding site of a target protein.
Furthermore, research on naphthyl derivatives as inhibitors of the SARS-CoV papain-like protease (PLpro) has shown that certain functional groups on the naphthyl ring system can either enhance or diminish inhibitory activity. For example, acyclic CONH, NH2, and aromatic halogen groups were found to have a positive effect on PLpro inhibition, whereas a methoxy (B1213986) group attached to an aromatic ring had a negative influence nih.gov. This underscores the importance of the electronic and steric properties of substituents on the naphthyl ring for specific biological targets.
Table 1: Impact of Naphthyl Ring System Modifications on Biological Activity in Analogous Series This table is generated based on findings from related but distinct chemical series and is for illustrative purposes.
| Compound Series | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| N-(naphthalen-2-yl)acetamide derivatives | Addition of a bulky quinolinone-containing substituent to the acetamide | Potent antiproliferative activity (IC50 = 0.6 μM) | nih.gov |
| Naphthyl amide KATP channel openers | Substitutions on the 1,2-disubstituted naphthyl core | Directly influences potency and efficacy | nih.gov |
| Naphthyl derivatives as PLpro inhibitors | Acyclic CONH, NH2, aromatic halogen groups | Positive effect on inhibitory activity | nih.gov |
The size and nature of the cycloalkyl group can significantly impact biological activity. For example, in a series of lysyl-tRNA synthetase inhibitors, increasing the ring size from a cyclopentyl to a cyclohexyl or cycloheptyl group led to a notable improvement in potency. This suggests that the larger rings may better fill a hydrophobic pocket in the target enzyme.
The acetamide linker is a fundamental component, providing a stable connection between the naphthyl and cyclopentyl moieties. Its hydrogen bonding capabilities, specifically the amide N-H and carbonyl oxygen, are often crucial for anchoring the ligand to the target protein.
Studies on various classes of acetamide derivatives have shown that modifications to this linker can have a profound effect on biological activity. For instance, in a series of acetamide derivatives with antioxidant activity, modifications to the aromatic function attached to the amide group were found to be critical for activity nih.gov.
Research on bitopic adenosine (B11128) A1 receptor agonists has also highlighted the importance of the linker. In these studies, altering the flexibility, length, and nature of the linker connecting the pharmacophore to an allosteric moiety was shown to modulate the agonist's activity and bias its signaling pathway. This demonstrates that the linker is not merely a passive spacer but an active contributor to the ligand's pharmacological profile.
Furthermore, investigations into pyrazolopyrimidine-based TSPO ligands have shown that N,N-disubstitution on the terminal acetamide can be a viable strategy to introduce chemical diversity without compromising binding affinity. This suggests that the acetamide linker in this compound could potentially be a point for further modification to fine-tune its properties.
Computational Chemistry and in Silico Modeling of N Cyclopentyl 2 1 Naphthyl Acetamide
Quantum Chemical Calculations
Application of Hybrid QM/MM Methods (e.g., ONIOM) for Complex Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying large molecular systems, such as a ligand interacting with a biological receptor. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a particularly versatile QM/MM approach that allows for the investigation of a specific region of interest with high-accuracy quantum mechanics, while the larger surrounding environment is treated with a more computationally efficient molecular mechanics force field. wayne.edugaussian.com
In the context of N-cyclopentyl-2-(1-naphthyl)acetamide interacting with a biological target (e.g., an enzyme or receptor), the ONIOM method can be implemented as a two- or three-layered model. gaussian.comacs.org The core of the system, typically the ligand and the key amino acid residues in the active site directly involved in binding or a chemical reaction, would be defined as the high-level layer and treated with a sophisticated QM method. wayne.edu This allows for an accurate description of electronic effects, bond breaking/forming, and charge transfer. nih.gov
The surrounding protein and solvent environment would constitute the low-level layer, treated by MM. gaussian.com This subtractive scheme ensures that the influence of the larger system, such as steric constraints and electrostatic interactions, on the high-level region is accounted for. acs.org The electrostatic interaction between the QM and MM regions can be handled through different schemes, such as mechanical embedding (ME), where interactions are treated classically, or electronic embedding (EE), where the partial charges of the MM atoms polarize the QM wavefunction. wayne.eduacs.org By applying the ONIOM method, researchers can perform geometry optimizations and frequency calculations to locate transition states and determine reaction pathways for this compound within a complex biological system, providing insights that would be computationally prohibitive with purely QM methods. gaussian.com
In Silico ADMET Prediction for Pharmacokinetic Profiling
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in computational drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.gov These predictive models use the molecular structure of a compound like this compound to estimate its behavior in the human body, helping to identify potential liabilities before costly experimental evaluations. nih.govjonuns.com
Various computational tools and chemoinformatics platforms can be used to predict a range of ADMET parameters. These predictions are based on quantitative structure-activity relationships (QSAR), machine learning models, and physicochemical property calculations. For this compound, a hypothetical ADMET profile can be generated to guide further studies. Key predicted properties often include intestinal absorption, plasma protein binding, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicities. frontiersin.orgnih.gov
Below is a representative table of predicted ADMET properties for this compound, illustrating the type of data generated in such an analysis.
| ADMET Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests high potential for passive diffusion across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Likely | Indicates the compound may cross into the central nervous system. |
| P-glycoprotein Substrate | No | Predicts the compound is not likely to be actively effluxed from cells. |
| Plasma Protein Binding | High | Suggests a significant fraction of the compound will be bound to proteins in the blood. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Predicts a low likelihood of inhibiting a major drug-metabolizing enzyme. |
| CYP3A4 Inhibitor | Yes | Predicts a potential for drug-drug interactions involving this enzyme. |
| Excretion | ||
| Total Clearance | Low | Suggests a slower rate of removal from the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicts a low probability of causing DNA mutations. |
| hERG I Inhibitor | No | Predicts a low risk of cardiotoxicity. |
| Hepatotoxicity | Low risk | Predicts a low likelihood of causing liver damage. |
Note: The data in this table are illustrative examples of typical in silico predictions and are not based on experimental results for this compound.
Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. springernature.com For this compound, MD simulations provide critical insights into its conformational flexibility and the dynamic nature of its interaction with a biological target. nih.gov These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in aqueous solution versus a protein's binding pocket) and the stability of the ligand-receptor complex. mdpi.com
When studying the conformational stability of this compound as an isolated molecule, MD simulations can explore its potential energy surface to identify low-energy, stable conformations. This involves simulating the molecule for a period, often on the nanosecond to microsecond scale, to observe the rotational freedom around its single bonds and the flexibility of the cyclopentyl and naphthyl rings.
In the context of a ligand-target complex, MD simulations are invaluable for understanding the binding dynamics. nih.gov After docking the compound into the active site of a target protein, an MD simulation can be run on the entire system, including the surrounding solvent. This allows researchers to:
Assess the stability of the binding pose predicted by docking.
Observe subtle changes in the protein and ligand conformation upon binding.
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex over time.
Calculate the binding free energy, providing a more accurate estimation of binding affinity than static docking scores.
By analyzing the trajectory of the atoms throughout the simulation, one can understand the dynamic behavior that governs the molecular recognition and binding process, which is essential for rational drug design. springernature.comnih.gov
Mechanistic Investigations and Biological Target Engagement of N Cyclopentyl 2 1 Naphthyl Acetamide in Preclinical Models
Identification of Molecular and Cellular Targets
No published studies were identified that specifically investigated the molecular or cellular targets of N-cyclopentyl-2-(1-naphthyl)acetamide.
There is no publicly available data from enzymatic inhibition assays for this compound against the following enzymes:
Heme Oxygenase-1 (HO-1)
Cyclooxygenase-2 (COX-2)
HIV Reverse Transcriptase
VEGFR-2
Aromatase
P2Y14R
Ryanodine Receptor 2
Various kinases
While derivatives of acetamide (B32628) and naphthalene (B1677914) have been explored as inhibitors for some of these targets, no specific inhibitory concentrations (e.g., IC₅₀ values) or other quantitative measures of activity have been reported for this compound itself.
No data from receptor binding studies or selectivity profiling for this compound have been published. Therefore, its affinity and selectivity for any biological receptors remain uncharacterized.
In Vitro Pharmacological Characterization in Non-Human Cell Lines and Systems
There are no available reports on the in vitro pharmacological characterization of this compound in any non-human cell lines or cellular systems.
No studies have been published detailing the evaluation of this compound in cellular models. Consequently, information regarding its potential antiproliferative activity or its ability to modulate cellular pathways is not available.
There is no available research assessing the modulation of cellular processes such as apoptosis or the release of inflammatory cytokines by this compound.
Future Directions and Emerging Research Avenues for N Cyclopentyl 2 1 Naphthyl Acetamide
Exploration of Novel Therapeutic Applications based on Mechanistic Insights
The future therapeutic potential of N-cyclopentyl-2-(1-naphthyl)acetamide hinges on elucidating its mechanism of action. Research into analogous compounds containing naphthalene (B1677914) and acetamide (B32628) moieties has revealed activities such as antimicrobial, anticancer, and anti-inflammatory effects. Future investigations could therefore focus on screening this compound against a variety of biological targets.
Key research approaches would include:
Enzyme Inhibition Assays: To determine if the compound can effectively block the activity of specific enzymes implicated in disease pathways.
Binding Affinity Studies: Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to measure the compound's interaction with proteins and receptors.
Cell-Based Assays: Evaluating the compound's effect on various cell lines, for instance, to assess its antiproliferative activity against cancer cells or its ability to modulate inflammatory responses in immune cells.
For example, studies on other acetamide derivatives have shown that they can induce cell cycle arrest in cancer cells, highlighting a potential area for mechanistic investigation. By understanding how this compound interacts with biological systems at a molecular level, researchers can identify promising therapeutic applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be pivotal in advancing research on this compound. These technologies can accelerate the process of identifying and optimizing new drug candidates by analyzing vast datasets to predict molecular properties and biological activities.
Potential applications of AI and ML include:
De Novo Drug Design: AI tools like REINVENT can generate novel molecular structures with desired properties, potentially leading to the design of more potent and selective analogs of this compound. Generative AI platforms, such as Chemistry42, have already been used to design novel inhibitors for diseases like idiopathic pulmonary fibrosis.
Predictive Modeling: Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to prioritize candidates with favorable drug-like characteristics early in the discovery process.
Target Identification: AI can analyze biological data to identify novel protein targets for which this compound or its derivatives might have high affinity and therapeutic relevance.
The successful application of AI in discovering drugs like DSP-1181, a serotonin (B10506) 5-HT1A receptor agonist, underscores the potential of these technologies to significantly shorten drug development timelines.
Development of Advanced In Vitro Model Systems for Complex Biological Investigations
To gain a deeper understanding of the biological effects of this compound, researchers can leverage advanced in vitro models that more accurately mimic human physiology than traditional two-dimensional cell cultures. These models provide a more predictive platform for assessing efficacy and potential toxicity.
Examples of advanced in vitro models include:
Organ-on-a-Chip Technology: These microfluidic devices contain living cells in a three-dimensional arrangement that recapitulates the structure and function of human organs, such as the lung, liver, or kidney. They allow for the study of a compound's effects in a more physiologically relevant context.
3D Bioprinting: This technology enables the fabrication of complex tissue structures layer-by-layer, offering a powerful tool for creating disease-specific models to test the efficacy of new compounds.
Spheroid and Organoid Cultures: These three-dimensional cell aggregates can self-organize into structures that resemble miniature organs, providing valuable insights into tissue-level responses to a compound.
By employing these sophisticated models, researchers can conduct complex biological investigations into the mechanisms of action of this compound and its potential therapeutic effects in a more human-relevant manner before proceeding to more complex and costly in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
